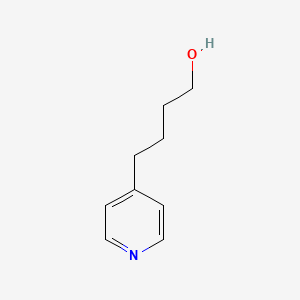

4-Pyridinebutanol

Vue d'ensemble

Description

4-Pyridinebutanol (4-PB) is a chemical compound derived from the pyridine ring structure, which is found in many natural and synthetic compounds. It is a colorless, water-soluble liquid with a sweet, pungent odor. 4-PB has been studied for many years for its potential applications in medicine, agriculture, and biotechnology.

Applications De Recherche Scientifique

1. Improved Synthesis of Aminobutanenitrile 4-Aminobutanenitrile is synthesized as an intermediate for neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases, using 4-azidobutanenitrile. A modified Staudinger reduction involving pyridine as a solvent has improved the yield of this process. The stability of the product at room temperature is also a notable focus of the study (Capon et al., 2020).

2. Synthesis of Polymeric Ionic Liquid Particles Monodispersed poly(4-vinyl pyridine) polymeric particles were synthesized and modified with various dibromobutanes to obtain polymeric ionic liquid (PIL) particles. These PIL particles were used as catalysts in H2 generation from the hydrolysis and methanolysis of NaBH4, showing significant catalytic performances and suggesting potential industrial applications (Sahiner et al., 2016).

3. Catalysis in Lactonization 4-(Dimethylamino)pyridine (DMAP) was used as a catalyst in the lactonization of 4-hydroxy-2-methylenebutanoate esters to 2-methylene-γ-butyrolactones. The study underlines the versatility of DMAP as a catalyst, offering a neutral condition synthesis route for products containing acid-sensitive groups (Nicponski, 2014).

4. Composite Anion Exchange Membrane A copolymer of 4-vinylpyridine and styrene was synthesized for use in electrochemistry, specifically in alkaline fuel cells. The composite membrane made from this copolymer was characterized and analyzed, although its performance as a direct methanol fuel cell (DMFC) was not optimal, indicating potential areas for further research and development (Huang et al., 2006).

5. Synthesis of Quaternized Poly(4-vinylpyridine-co-styrene) Membranes Quaternized poly(styrene-co-4-vinylpyridine) membranes were synthesized and characterized for use in electrochemistry. The study aimed to select a membrane with appropriate properties for use in the field, highlighting the potential of pyridinium-type polymers in electrochemical applications (Huang et al., 2005).

6. Synthesis of C-4 Substituted Pyridine Derivatives A study revealed the synthesis of 4-substituted pyridine derivatives using α,β-unsaturated ketones and 4-cyanopyridine. The process involved a radical addition/C-C coupling mechanism, providing a novel pathway for the synthesis of these derivatives and potential applications in pharmaceutical molecule modification (Wang et al., 2017).

Safety and Hazards

Orientations Futures

The 4-Pyridinebutanol market is poised for substantial growth in the coming years, driven by several key strategies and factors. Market players are increasingly focusing on product innovation and development to meet evolving consumer demands and preferences . The market’s future scope looks promising due to the rising adoption of digitalization and the integration of advanced technologies .

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes . .

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving pyridine derivatives . .

Pharmacokinetics

Its physicochemical properties, such as its predicted boiling point of 290.9°C and density of 1.035 g/cm3, suggest that it may have certain bioavailability characteristics . .

Result of Action

Without knowledge of its primary targets and mode of action, it is challenging to predict its specific effects at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity

Analyse Biochimique

Biochemical Properties

4-Pyridinebutanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as alcohol dehydrogenases and oxidoreductases. These interactions often involve the binding of this compound to the active sites of these enzymes, influencing their catalytic activities. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors and kinase cascades. This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, preventing substrate binding. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often result in changes in gene expression, as this compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, such as altered cell proliferation and differentiation. These effects are often studied in in vitro and in vivo models to understand the compound’s stability and long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic effects, including oxidative stress and cellular damage. These adverse effects are often characterized by increased levels of reactive oxygen species and apoptosis in affected tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of alcohols to aldehydes and acids. Additionally, this compound can affect the flux of metabolites through these pathways, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. The localization is influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. These localizations are essential for the compound’s function, as they determine its interactions with various biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

4-pyridin-4-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGNRLFZUNCBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382791 | |

| Record name | 4-pyridinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5264-15-3 | |

| Record name | 4-pyridinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)